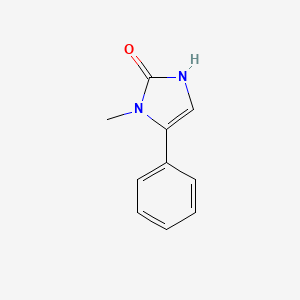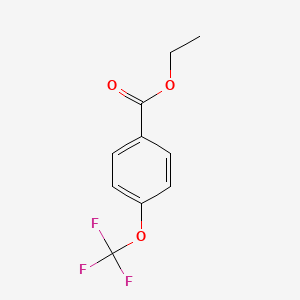
Ethyl 4-(trifluoromethoxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(trifluoromethoxy)benzoate is a chemical compound. Based on its name, it likely contains an ester functional group, which is common in many organic compounds and is often involved in chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring (from the “benzoate” part of the name), a trifluoromethoxy group (-OCHF3, from the “trifluoromethoxy” part of the name), and an ethyl group (from the “ethyl” part of the name) attached to the carbonyl carbon of the ester functional group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this compound would depend on its molecular structure. For example, the presence of the trifluoromethoxy group could influence its polarity, boiling point, and other properties .Aplicaciones Científicas De Investigación
1. Agricultural Chemistry: Anti-Juvenile Hormone Agents
Ethyl 4-(trifluoromethoxy)benzoate derivatives have been studied for their potential in agricultural chemistry as anti-juvenile hormone agents. They induce precocious metamorphosis in insects, such as the silkworm Bombyx mori, by mimicking juvenile hormone deficiency, a mechanism potentially useful in pest control. Compounds like ethyl 4-[2-(tert-butylcarbonyloxy)butoxy]benzoate and ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate have shown significant activity in this regard (Kuwano et al., 2008); (Ishiguro et al., 2003).
2. Material Science: Liquid Crystalline Polysiloxanes
In material science, certain monomers like 2-(perfluoro-n-alkyl)ethyl-4-[4-(allyloxy)phenyl]benzoates, which are closely related to this compound, have been synthesized for developing side chain liquid crystalline polysiloxanes. These compounds exhibit smectogen properties and are of interest for applications in advanced materials, such as liquid crystal displays (Bracon et al., 2000).
3. Organic Synthesis: Synthesis of Fluorinated Compounds
This compound derivatives are used in the synthesis of fluorinated aromatic compounds, which are important in pharmaceuticals and agrochemicals. A protocol involving Togni reagent II has been developed for synthesizing such compounds, demonstrating the versatility of this compound in organic synthesis (Feng & Ngai, 2016).
4. Pharmaceutical Research: Anti-Platelet Activity
In pharmaceutical research, derivatives of this compound, such as ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate, have been identified for their potential anti-platelet activities. These compounds are being studied for their effectiveness in inhibiting platelet aggregation, which is crucial in the development of new antiplatelet drugs (Chen et al., 2008).
Mecanismo De Acción
The mechanism of action of a compound depends on its intended use. For example, if it were a drug, its mechanism of action would depend on how it interacts with biological systems . Without more information, it’s difficult to speculate on the mechanism of action of Ethyl 4-(trifluoromethoxy)benzoate.
Direcciones Futuras
The future directions for research on Ethyl 4-(trifluoromethoxy)benzoate would depend on its potential applications. For example, if it were found to have useful properties as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting clinical trials .
Propiedades
IUPAC Name |
ethyl 4-(trifluoromethoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-2-15-9(14)7-3-5-8(6-4-7)16-10(11,12)13/h3-6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCMRGOOJDROHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-(3,4-Dimethoxyphenyl)sulfonylazetidin-3-yl]oxy-2-(trifluoromethyl)pyridine](/img/structure/B2643754.png)
![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2643755.png)
![methyl [8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2643759.png)
![(2-Chlorophenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2643761.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-acetylbenzenesulfonamide](/img/structure/B2643763.png)
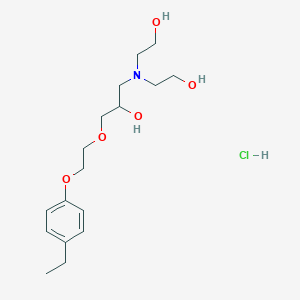
![6-Methoxyspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one hydrochloride](/img/structure/B2643765.png)
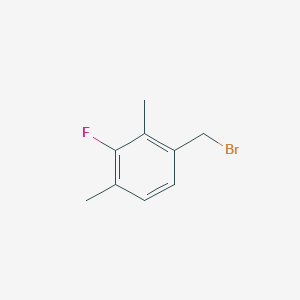
![2-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2643770.png)
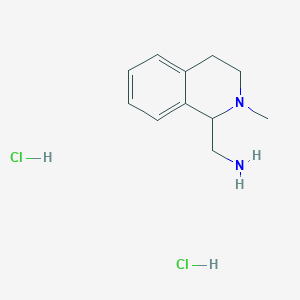
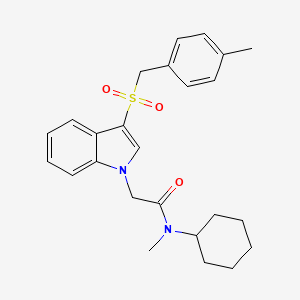

![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2643776.png)
